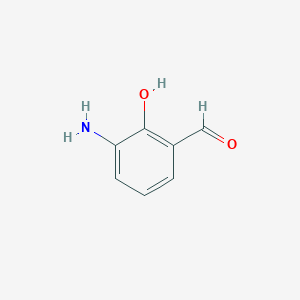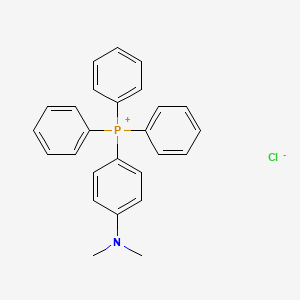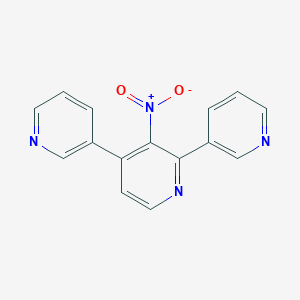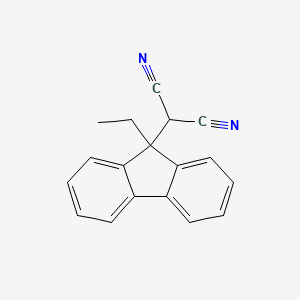
3-Amino-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is a white to light yellow solid with a distinct benzaldehyde-like aroma. It is soluble in organic solvents and is used as an intermediate in the synthesis of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzylamine and sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as mechanosynthesis and solid-state melt reactions. These methods enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Quinones
Reduction: Amino alcohols
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of hydrazones, quinazolines, and Schiff bases.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the metal complexes, making them effective in various applications such as antimicrobial and anticancer agents .
Comparison with Similar Compounds
- 2-Amino-3-hydroxybenzaldehyde
- 4-Amino-2-hydroxybenzaldehyde
- 3-Hydroxybenzaldehyde
Comparison:
- 2-Amino-3-hydroxybenzaldehyde: Similar in structure but with the amino group at the second position. It has similar chemical properties but may differ in reactivity due to the position of the functional groups .
- 4-Amino-2-hydroxybenzaldehyde: The amino group is at the fourth position, which can significantly alter its chemical behavior and applications .
- 3-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain types of chemical reactions compared to 3-Amino-2-hydroxybenzaldehyde .
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-amino-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H,8H2 |
InChI Key |
XSZZWPBNDRGQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)





